molecular formula C13H13FN2O B2429399 N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide CAS No. 1252542-30-5

N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Cat. No.: B2429399
CAS No.: 1252542-30-5
M. Wt: 232.258
InChI Key: IGXADQKBPRKFGI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide: is an organic compound that features a cyanomethyl group, a cyclopropyl group, and a fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorophenylacetic acid with cyanomethyl cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyanomethyl and cyclopropyl groups can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-2-(4-chlorophenyl)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(4-bromophenyl)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)acetamide

Uniqueness: N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions compared to its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-3-1-10(2-4-11)9-13(17)16(8-7-15)12-5-6-12/h1-4,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXADQKBPRKFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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